molecular formula C10H18O B12647443 7-Decenal, (7E)- CAS No. 21662-10-2

7-Decenal, (7E)-

Cat. No.: B12647443
CAS No.: 21662-10-2
M. Wt: 154.25 g/mol
InChI Key: UZFFFFWQKMPLAC-ONEGZZNKSA-N
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Description

7-Decenal, (7E)-: is an organic compound with the molecular formula C10H18O . It is an unsaturated aldehyde, characterized by a double bond between the seventh and eighth carbon atoms in the E-configuration. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Decenal, (7E)- can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, 7-Decenal, (7E)- can be produced through the hydroformylation of 1-octene, followed by selective hydrogenation. This method involves the addition of a formyl group to the double bond of 1-octene using a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde.

Chemical Reactions Analysis

Types of Reactions

7-Decenal, (7E)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, 7-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The double bond in 7-Decenal, (7E)- can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: 7-Decenoic acid.

    Reduction: 7-Decen-1-ol.

    Substitution: 7-Halo-decenal (e.g., 7-chloro-decenal).

Scientific Research Applications

7-Decenal, (7E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in pheromone signaling in insects and other organisms.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of 7-Decenal, (7E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering a cascade of biochemical events. For example, in insects, it may bind to olfactory receptors, leading to changes in behavior or physiology.

Comparison with Similar Compounds

Similar Compounds

    7-Decenal, (Z)-: The Z-isomer of 7-Decenal, which has a different spatial arrangement of atoms around the double bond.

    7-Decen-1-ol: The corresponding alcohol of 7-Decenal.

    7-Decenoic acid: The carboxylic acid derivative of 7-Decenal.

Uniqueness

7-Decenal, (7E)- is unique due to its specific E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer. This configuration affects its reactivity, odor, and interaction with biological systems, making it valuable in various applications.

Properties

CAS No.

21662-10-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-dec-7-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3/b4-3+

InChI Key

UZFFFFWQKMPLAC-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCC=O

Canonical SMILES

CCC=CCCCCCC=O

Origin of Product

United States

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